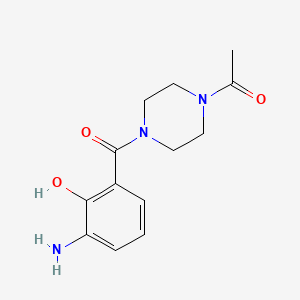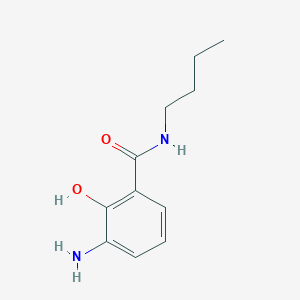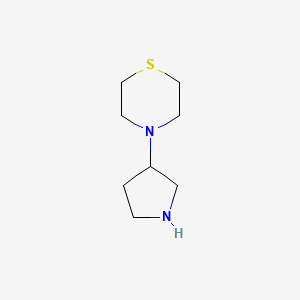
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a butanone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-methylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of 1-(2-Hydroxy-5-methyl-phenyl)-3-methyl-butan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Medicine: Investigated for its potential anticancer properties, including its ability to induce cell cycle arrest and autophagy in cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. For instance, in cancer cells, it has been shown to induce G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. Additionally, it triggers autophagy through the activation of the AMP-activated protein kinase (AMPK) and mTOR signaling pathways. These effects collectively contribute to its growth inhibitory properties in cancer cells.
Comparación Con Compuestos Similares
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds such as:
2-Hydroxy-5-methylacetophenone: Lacks the butanone side chain but shares the hydroxy and methyl groups on the phenyl ring.
1-(2-Hydroxy-5-methoxyphenyl)-ethanone: Contains a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione: A β-diketone compound with different biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-12(14)10-7-9(3)4-5-11(10)13/h4-5,7-8,13H,6H2,1-3H3 |
Clave InChI |
PQUXEPKDXMBZRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium trifluoro[(thien-2-yl)methyl]borate](/img/structure/B1507446.png)
![3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1507448.png)





![2-[(3r)-3-Methylpiperazin-1-yl]nicotinonitrile](/img/structure/B1507475.png)


![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)


